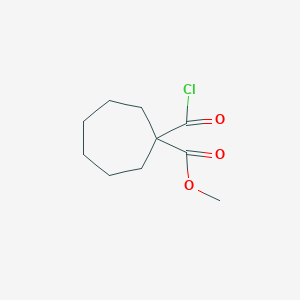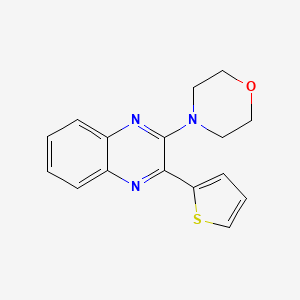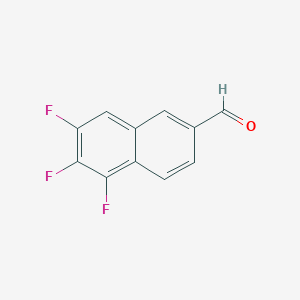
5,6,7-Trifluoronaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7-Trifluoronaphthalene-2-carbaldehyde is a fluorinated aromatic aldehyde. The presence of three fluorine atoms on the naphthalene ring significantly alters its chemical properties, making it a valuable compound in various fields of research and industry. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoronaphthalene-2-carbaldehyde typically involves the introduction of fluorine atoms onto a naphthalene ring followed by formylation. One common method is the direct fluorination of naphthalene derivatives using reagents like Selectfluor or trifluoromethyl hypofluorite. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The formylation step can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
5,6,7-Trifluoronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5,6,7-Trifluoronaphthalene-2-carboxylic acid.
Reduction: 5,6,7-Trifluoronaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
5,6,7-Trifluoronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethyl group, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5,6,7-Trifluoronaphthalene-2-carbaldehyde largely depends on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroquinolines: These compounds also contain trifluoromethyl groups and are valuable in medicinal chemistry due to their stability and bioactivity.
Fluorinated Indoles: Indoles with fluorine atoms or trifluoromethyl groups are known for their biological activity and are used in drug discovery.
Fluorinated Thiophenes: These compounds have similar electron-withdrawing properties and are used in various chemical applications.
Uniqueness
5,6,7-Trifluoronaphthalene-2-carbaldehyde is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and interaction with biological targets. The combination of the trifluoromethyl groups and the aldehyde functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
874817-34-2 |
|---|---|
分子式 |
C11H5F3O |
分子量 |
210.15 g/mol |
IUPAC名 |
5,6,7-trifluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H5F3O/c12-9-4-7-3-6(5-15)1-2-8(7)10(13)11(9)14/h1-5H |
InChIキー |
MQJLHQUBJOXLKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2C=C1C=O)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)
![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
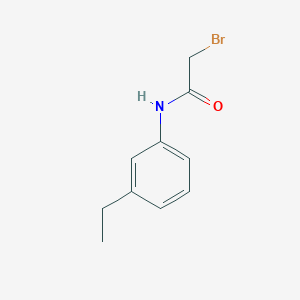
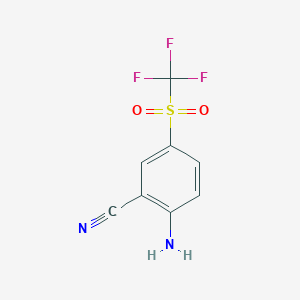
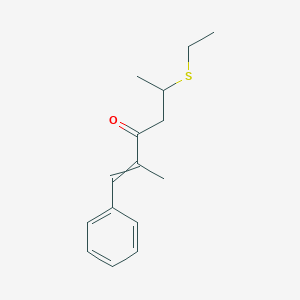

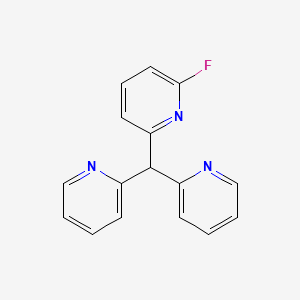
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
